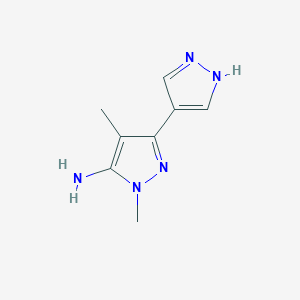

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Description

1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a bicyclic pyrazole derivative characterized by a 1H-pyrazol-4-yl substituent at the 3-position of the pyrazole core and methyl groups at the 1- and 4-positions. This structural configuration confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and agrochemical research.

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

2,4-dimethyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H11N5/c1-5-7(6-3-10-11-4-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11) |

InChI Key |

UOVRJGHMPQRCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CNN=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Direct Pyrazole Formation via Condensation of Amines with β-Diketones

A well-established method for synthesizing substituted pyrazoles involves the condensation of primary amines with 1,3-diketones in the presence of hydroxylamine derivatives or hydrazines. For example, a recent study demonstrated a fast and straightforward preparation of N-substituted pyrazoles by reacting primary aliphatic amines with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF solvent at 85 °C, yielding pyrazole derivatives efficiently.

General Procedure Summary:

- Dissolve the primary amine (1.00 mmol) in DMF (5.0 mL).

- Cool the mixture in an ice–NaCl bath.

- Add O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) and 2,4-pentanedione (1.10 mmol) sequentially.

- Heat at 85 °C for 1.5 hours.

- Workup involves basification with NaOH, extraction with dichloromethane, drying, and purification by column chromatography.

This method provides moderate yields (~36–44%) and is adaptable for various N-substituted pyrazoles.

Synthesis of 5-Aminopyrazoles via Hydrazine Cyclization

Another prominent approach involves the reaction of β-ketonitrile derivatives or related intermediates with hydrazine or hydrazine hydrate to form 5-aminopyrazoles. This method is versatile and widely used for the synthesis of pyrazoles with amino substitution at the 5-position.

- β-Ketonitrile derivatives are prepared via hydrolysis or functional group transformation.

- Reaction with hydrazine hydrate in ethanol or other solvents at room temperature or mild heating affords 5-aminopyrazoles.

- Solid-phase synthesis techniques have also been developed for combinatorial preparation of 5-aminopyrazoles, enabling efficient library generation for drug screening.

Multi-Component and Solid-Phase Synthesis

Recent advances include multi-component, two-step “catch and release” solid-phase syntheses, where resin-bound intermediates are treated with hydrazine and other reagents to yield 5-aminopyrazoles. These methods improve efficiency and purity, facilitating combinatorial chemistry applications.

Specific Considerations for 1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine

The target compound requires selective methylation at the 1- and 4-positions of the pyrazole ring and attachment of a pyrazol-4-yl substituent at the 3-position, alongside an amino group at the 5-position.

- Methylation: Typically achieved by starting with appropriately substituted diketones or pyrazole precursors bearing methyl groups at desired positions.

- Pyrazolyl Substitution: Introduction of the 3-(1H-pyrazol-4-yl) group can be accomplished via cross-coupling reactions or by using pyrazole-containing precursors in the cyclization step.

- Amination: The 5-amino group is introduced by reaction with hydrazine derivatives or via nitrile intermediates that cyclize to aminopyrazoles.

Data Table: Reaction Conditions and Yields from Representative Studies

Research Findings and Optimization Notes

- The simultaneous addition of reagents at low temperature followed by heating is critical for reproducible yields in direct pyrazole formation.

- Minor variations in temperature or reagent equivalents can reduce yields, indicating sensitivity to reaction conditions.

- The presence of water, acetic acid, or weak bases has minimal effect on the reaction, suggesting robustness of the method.

- Solid-phase synthesis methods provide advantages in purification and scalability, especially for combinatorial approaches.

- The use of β-ketonitrile intermediates allows for predictable product structures and efficient access to 5-aminopyrazoles.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Modifications at the 3-Position

The 3-position of the 1H-pyrazol-5-amine core is critical for modulating biological activity. Below is a comparison of substituents and their effects:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in compound 5g enhances fungicidal activity by improving binding affinity to the SDH enzyme via dipole interactions .

- Aromatic Systems : The dihydrobenzodioxinyl group in ’s compound may increase π-π stacking with target proteins, improving selectivity .

Functional Group Additions and Hybrid Scaffolds

Hybridization with heterocycles significantly alters bioactivity:

Biological Activity

1,4-Dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H13N5

- Molecular Weight : 191.23 g/mol

- CAS Number : 1699237-59-6

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer therapy. The pyrazole moiety exhibits significant anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1,4-Dimethyl... | H460 | 15.2 | Induction of apoptosis |

| 1,4-Dimethyl... | A549 | 12.8 | Inhibition of cell proliferation |

| 1,4-Dimethyl... | HT-29 | 14.0 | Modulation of apoptotic pathways |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various assays. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity Data

| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index |

|---|---|---|---|

| 1,4-Dimethyl... | 5.40 | 0.01 | >344 |

In vivo studies demonstrated that the compound significantly reduced edema in animal models, indicating its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have reported that these compounds exhibit broad-spectrum activity against various pathogens.

Table 3: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 1,4-Dimethyl... | E. coli | 20 |

| 1,4-Dimethyl... | S. aureus | 15 |

| 1,4-Dimethyl... | P. aeruginosa | 25 |

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the anticancer efficacy of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against lung and colon cancer cells.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted by MDPI explored the anti-inflammatory mechanisms of pyrazole derivatives. The findings revealed that these compounds inhibited pro-inflammatory cytokines and reduced the expression of COX enzymes in vitro and in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.